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molecular formula C12H12N2O4S B8732835 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid CAS No. 95373-96-9

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid

Cat. No. B8732835
M. Wt: 280.30 g/mol
InChI Key: WJLIADLMJSVVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05347008

Procedure details

47.4 g of 2-mercaptobenzimidazole are reacted in the same manner as in Example 10 with 40.7 g of itaconic acid in 150 ml of 70% H2SO4 at 40°-43°. After dilution with water, sodium hydroxide solution is added until pH 4 is reached, the product being precipitated as the dihydrate. Anhydrous 3-(benzimidazol-2-ylthio)-propane-1,2-dicarboxylic acid, melting at 165°-168°, is obtained from the dihydrate by recrystallisation.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11]([OH:19])(=[O:18])[C:12]([CH2:14][C:15]([OH:17])=[O:16])=[CH2:13].O.[OH-].[Na+]>OS(O)(=O)=O>[N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH:6][C:2]=1[S:1][CH2:13][CH:12]([C:11]([OH:19])=[O:18])[CH2:14][C:15]([OH:17])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
47.4 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product being precipitated as the dihydrate

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)SCC(CC(=O)O)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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